4-Amino-5-isopropylthiophene-2-carbonitrile
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Overview
Description
4-Amino-5-isopropylthiophene-2-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, an isopropyl group, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-isopropylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the preparation of aminothiophene derivatives.
Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . This reaction is significant for synthesizing thiophene derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Gewald reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-isopropylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-isopropylthiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-Amino-5-isopropylthiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
4-Amino-5-isopropylthiophene-2-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4,5-dihydrothiophene-3-carbonitriles: These compounds share a similar thiophene core but differ in the substitution pattern.
Thiophene-based drugs: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2S |
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Molecular Weight |
166.25 g/mol |
IUPAC Name |
4-amino-5-propan-2-ylthiophene-2-carbonitrile |
InChI |
InChI=1S/C8H10N2S/c1-5(2)8-7(10)3-6(4-9)11-8/h3,5H,10H2,1-2H3 |
InChI Key |
YFRYCRUEZDJNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(S1)C#N)N |
Origin of Product |
United States |
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